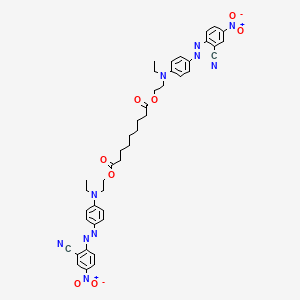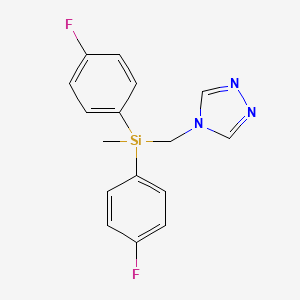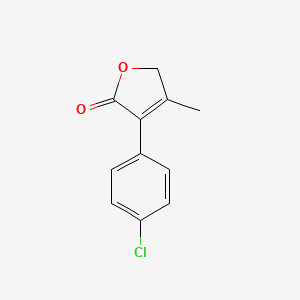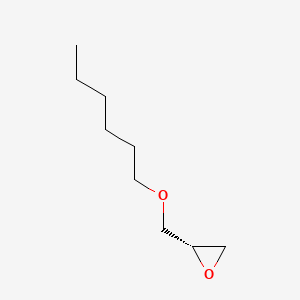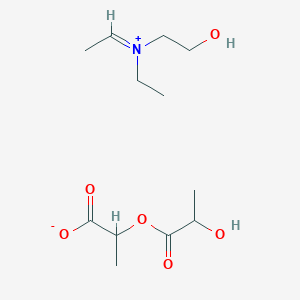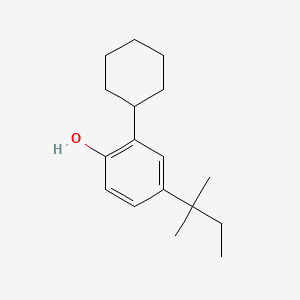
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is an organic compound with the molecular formula C17H26O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclohexyl group and a 1,1-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- typically involves the alkylation of phenol with cyclohexyl and 1,1-dimethylpropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl and dimethylpropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl and dimethylpropyl derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the phenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyl and dimethylpropyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-: Similar structure but lacks the 1,1-dimethylpropyl group.
Phenol, 4-tert-butyl-: Contains a tert-butyl group instead of the 1,1-dimethylpropyl group.
Uniqueness
Phenol, 2-cyclohexyl-4-(1,1-dimethylpropyl)- is unique due to the presence of both cyclohexyl and 1,1-dimethylpropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
71889-14-0 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-cyclohexyl-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H26O/c1-4-17(2,3)14-10-11-16(18)15(12-14)13-8-6-5-7-9-13/h10-13,18H,4-9H2,1-3H3 |
InChI Key |
ULWIPPTYIDIZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


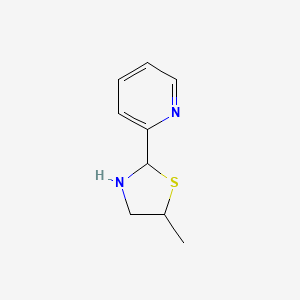

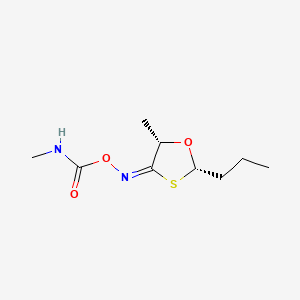
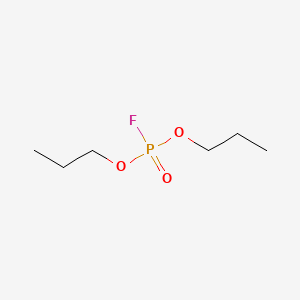
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
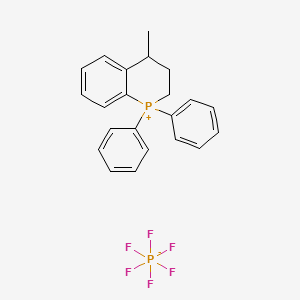

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
